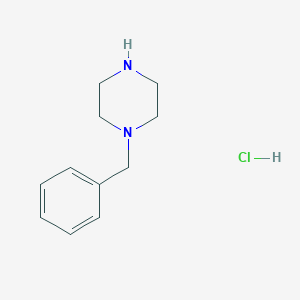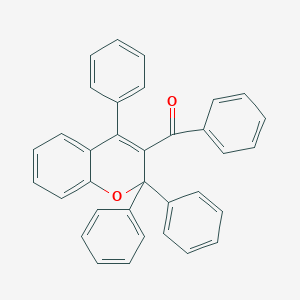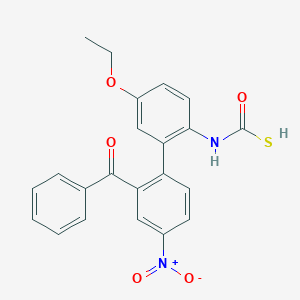
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester, commonly known as "CBME" is an organic compound that has been studied for its potential applications in scientific research. CBME is a molecule that has a unique structure that makes it suitable for use in various research applications.
Mecanismo De Acción
The mechanism of action of CBME is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. CBME has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
CBME has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. CBME has also been found to exhibit antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CBME is its ability to selectively target certain enzymes and biological systems. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new therapies. However, one of the limitations of CBME is its toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of CBME. One area of research is the development of new therapies for cancer and other diseases. CBME has been shown to exhibit promising anti-cancer activity, and further studies are needed to determine its potential as a therapeutic agent. Another area of research is the development of new fluorescent probes for imaging biological systems. CBME has been shown to exhibit promising fluorescence properties, and further studies are needed to determine its potential as a fluorescent probe. Finally, further studies are needed to determine the safety and toxicity of CBME, which will be important for its use in various applications.
Conclusion:
In conclusion, CBME is an organic compound that has been studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. CBME has also been studied for its potential use as a fluorescent probe for imaging biological systems. While there are limitations to its use, CBME has the potential to be a valuable tool for studying the mechanisms of various diseases and for developing new therapies. Future studies will be needed to determine its full potential and to ensure its safety and efficacy.
Métodos De Síntesis
CBME can be synthesized using a multistep process, which involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-benzoyl-4-nitrophenol. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography, which yields CBME in high purity.
Aplicaciones Científicas De Investigación
CBME has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. CBME has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
Número CAS |
111093-27-7 |
|---|---|
Nombre del producto |
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester |
Fórmula molecular |
C22H18N2O5S |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
[2-(2-benzoyl-4-nitrophenyl)-4-ethoxyphenyl]carbamothioic S-acid |
InChI |
InChI=1S/C22H18N2O5S/c1-2-29-16-9-11-20(23-22(26)30)18(13-16)17-10-8-15(24(27)28)12-19(17)21(25)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H2,23,26,30) |
Clave InChI |
OABZBKNMYFHBNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)S)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC(=C(C=C1)NC(=O)S)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Otros números CAS |
111093-27-7 |
Sinónimos |
[[2-(2-benzoyl-4-nitro-phenyl)-4-ethoxy-phenyl]amino]methanethioic aci d |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



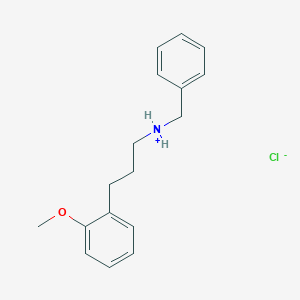
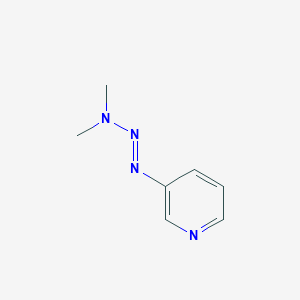
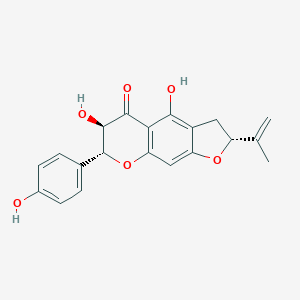
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)
![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
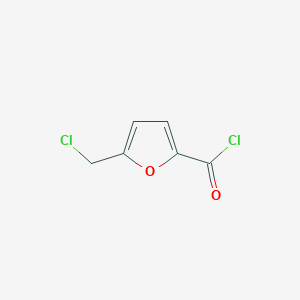

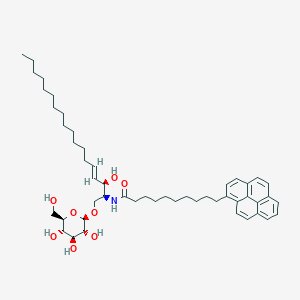

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)


